

spectroscopic data for cyclohexyl hexanoate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Cyclohexyl hexanoate

Cat. No.: B1596534

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexyl hexanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, and all quantitative data is summarized in structured tables for clarity and ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cyclohexyl hexanoate** ($C_{12}H_{22}O_2$).

1H NMR Data

Table 1: 1H NMR Chemical Shifts for **Cyclohexyl Hexanoate**

Protons	Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl (-CH ₃)	0.84 - 0.92	Triplet
Methylene Chain (-(CH ₂) _n -)	1.22 - 1.42	Multiplet
β -Methylene to Carbonyl (-CH ₂ -CH ₂ -COOR)	1.56 - 1.68	Multiplet
α -Methylene to Carbonyl (-CH ₂ -COOR)	2.29 - 2.30	Triplet
Cyclohexyl Protons	1.2 - 1.9	Multiplet
Cyclohexyl Proton (-O-CH-)	~4.7	Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.^[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Cyclohexyl Hexanoate**

Carbon	Chemical Shift (δ) ppm
C=O (Carbonyl)	~173
-O-CH (Cyclohexyl)	~72
-CH ₂ -COO (α -Carbon)	~34
Cyclohexyl Carbons	23 - 32
Alkyl Chain Carbons	13 - 31

Note: The specific shifts for the alkyl and cyclohexyl carbons can overlap. DEPT or 2D NMR techniques are useful for definitive assignment.^[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Cyclohexyl Hexanoate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1750 - 1735	Strong, Sharp
C-O Stretch	1300 - 1000	Strong
C-H Stretch (sp ³)	2850 - 3000	Medium to Strong

The presence of a strong, sharp peak around 1735-1750 cm⁻¹ is highly characteristic of the ester functional group.^{[2][3][4]}

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of **Cyclohexyl Hexanoate**

m/z	Interpretation	Relative Abundance
198	[M] ⁺ (Molecular Ion)	Low to absent
117	[C ₆ H ₁₁ O ₂] ⁺	High
99	[C ₅ H ₉ O ₂] ⁺ or [C ₆ H ₁₁ O] ⁺	High
82	[C ₆ H ₁₀] ⁺ (Cyclohexene)	High
67	[C ₅ H ₇] ⁺	Moderate
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺	Moderate to High

The fragmentation pattern is characteristic of esters, often involving McLafferty rearrangement and cleavage alpha to the carbonyl group.^{[5][6]} The molecular ion peak at m/z 198 may be weak or absent in electron ionization (EI) mass spectra.^[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-20 mg of the **cyclohexyl hexanoate** sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.7-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.^[7] High-purity solvent is essential to prevent extraneous signals.^[1]
- **Transfer:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be used to filter any particulate matter.^[1]
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2.1.2. Data Acquisition

- **Instrumentation:** The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.^{[5][8]}
- **^1H NMR:** A standard single-pulse experiment is used for ^1H NMR acquisition. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR:** For ^{13}C NMR, a larger number of scans is necessary due to the low natural abundance of the ^{13}C isotope.^[1] Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.^[1]
- **Processing:** The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for analyzing liquid ester samples.

2.2.1. Sample Preparation (Neat Liquid)

- **Materials:** Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.^[2]

- Application: Place 1-2 drops of the neat **cyclohexyl hexanoate** liquid onto the surface of one salt plate.[\[9\]](#)
- Assembly: Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates. Ensure no air bubbles are trapped.[\[2\]](#)
- Mounting: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.[\[2\]](#)

2.2.2. Data Acquisition

- Background Spectrum: First, acquire a background spectrum of the empty spectrometer. This step accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[\[2\]](#)
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[\[2\]](#)

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

2.3.1. Sample Preparation

- Dilution: Prepare a dilute solution of **cyclohexyl hexanoate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[10\]](#)
- Further Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 µg/mL.[\[10\]](#)
- Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[\[10\]](#)

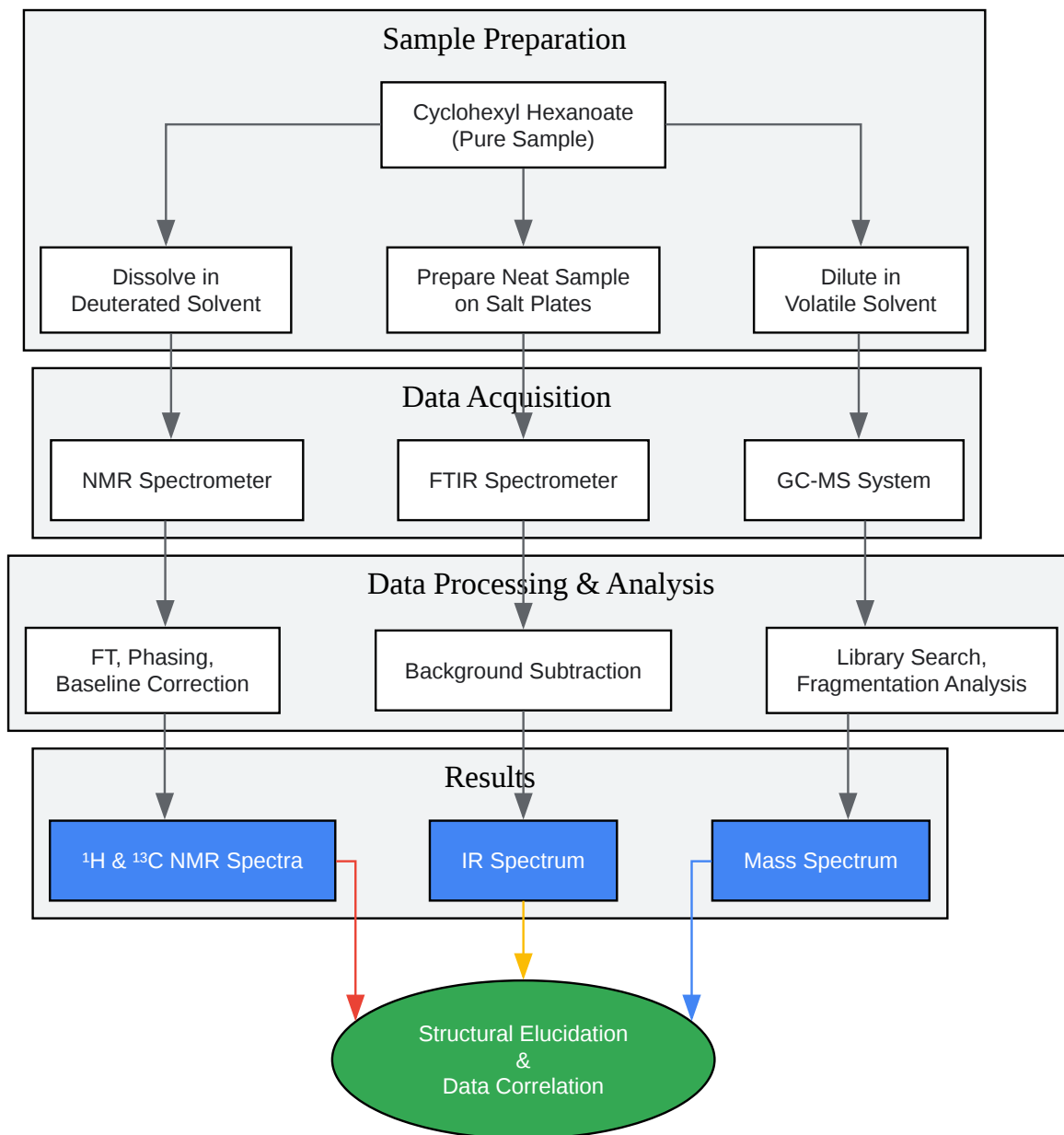
- Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial with a screw cap.[10]

2.3.2. Data Acquisition (GC-MS)

- Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, and the instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cyclohexyl hexanoate**.



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Caption: Workflow for Spectroscopic Analysis of **Cyclohexyl Hexanoate**.

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